N-phenylphenanthren-9-amine
Overview
Description
N-phenylphenanthren-9-amine is an organic compound belonging to the class of phenanthrenes and derivatives It is characterized by a phenanthrene moiety, which is a tricyclic aromatic compound with three non-linearly fused benzene rings, and an amine group attached to the ninth position of the phenanthrene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
N-phenylphenanthren-9-amine can be synthesized through several methods. One common synthetic route involves the reaction of 9-bromophenanthrene with aniline in the presence of a palladium catalyst. The reaction is typically carried out in toluene at elevated temperatures (around 85-90°C) under an inert atmosphere. The reaction conditions include the use of tris(dibenzylideneacetone)dipalladium(0) and tri-tert-butylphosphine as catalysts, along with a base such as potassium tert-butoxide or sodium tert-butoxide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of high-purity reagents and precise control of reaction conditions are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-phenylphenanthren-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Phenanthrene-9-one derivatives.
Reduction: Phenanthrene-9-amine derivatives.
Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.
Scientific Research Applications
N-phenylphenanthren-9-amine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-phenylphenanthren-9-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to the active sites of enzymes and modulating their activity. It can also interact with receptors, influencing signal transduction pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-phenylphenanthren-9-amine can be compared with other similar compounds, such as:
9-aminophenanthrene: Similar in structure but lacks the phenyl group attached to the amine.
Phenanthren-9-ylamine: Another derivative of phenanthrene with different substituents on the amine group.
Uniqueness
This compound is unique due to the presence of both the phenanthrene moiety and the phenyl group attached to the amine. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-phenylphenanthren-9-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c1-2-9-16(10-3-1)21-20-14-15-8-4-5-11-17(15)18-12-6-7-13-19(18)20/h1-14,21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMWHPFEZIXUNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=CC=CC=C3C4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3920-79-4 | |
Record name | (Phenanthren-9-yl)-phenyl-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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